molecular formula C18H16N4O2 B2426692 2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid CAS No. 1775440-77-1

2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2426692
CAS No.: 1775440-77-1
M. Wt: 320.352
InChI Key: UYTPGFITIVLJIZ-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with benzylamine and methylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl(methyl)amino]-4-(4-pyridyl)-5-pyrimidinecarboxamide
  • 2-[Benzyl(methyl)amino]-4-(4-pyridyl)-5-pyrimidinecarboxylate
  • 2-[Benzyl(methyl)amino]-4-(4-pyridyl)-5-pyrimidinecarboxaldehyde

Uniqueness

2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[benzyl(methyl)amino]-4-pyridin-4-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-22(12-13-5-3-2-4-6-13)18-20-11-15(17(23)24)16(21-18)14-7-9-19-10-8-14/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTPGFITIVLJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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